2-Furanilide

描述

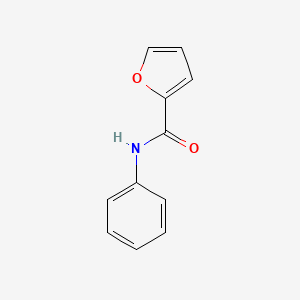

Structure

3D Structure

属性

IUPAC Name |

N-phenylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(10-7-4-8-14-10)12-9-5-2-1-3-6-9/h1-8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVDWCKBZSFUDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075160 | |

| Record name | 2-Furanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643172 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1929-89-1 | |

| Record name | N-Phenyl-2-furancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1929-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furancarboxamide, N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001929891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 2 Furanilide

Established Synthetic Routes for 2-Furanilide and Analogous Furan (B31954) Derivatives

The creation of this compound and related furan compounds can be achieved through various synthetic pathways, ranging from direct one-pot reactions to more complex multi-step sequences. organic-chemistry.orgsioc-journal.cngoogle.comvapourtec.com

One-Pot and Multistep Synthesis Approaches

One-pot syntheses offer an efficient and sustainable approach for generating furan derivatives by combining multiple reaction steps in a single vessel, which can save time and resources. sioc-journal.cnbohrium.com For instance, a one-pot, three-step reaction cascade using a combination of triazole-gold (TA-Au) and copper catalysts can produce di-, tri-, and tetrasubstituted furans from simple starting materials in good to excellent yields. organic-chemistry.org Another one-pot method involves the reaction of terminal alkynes to produce 2,5-disubstituted furan derivatives. sioc-journal.cn A single-step, single-pot process for synthesizing furan derivatives like 2,5-di(formyl)furan (DFF) from carbohydrates such as fructose, glucose, or sucrose (B13894) has also been developed, yielding products in the range of 30% to 60%. google.com

Multistep synthesis provides a more controlled, step-by-step approach to building complex molecules. vapourtec.comudel.edu This method is often necessary when the desired compound cannot be formed in a single step or when greater efficiency is achieved through sequential reactions. vapourtec.com For example, the synthesis of 2-phenylfuran (B99556) can be accomplished through a multi-step process involving the reaction of furan with n-butyllithium, followed by the addition of zinc chloride and subsequent reaction with bromobenzene (B47551) in the presence of a palladium catalyst, resulting in an 81% yield. prepchem.com

| Synthesis Type | Key Features | Example |

| One-Pot Synthesis | Multiple reactions in a single vessel; efficient and sustainable. sioc-journal.cnbohrium.com | Combination of triazole-gold and copper catalysts to produce substituted furans. organic-chemistry.org |

| Multistep Synthesis | Sequential, controlled reactions to build complex molecules. vapourtec.comudel.edu | Synthesis of 2-phenylfuran from furan and bromobenzene. prepchem.com |

Strategic Utilization of Precursors and Reagents

The choice of precursors and reagents is critical in the synthesis of furan derivatives. Furfural (B47365), a renewable platform molecule derived from biomass, is a key starting material for producing a variety of furan-based chemicals, including furfuryl alcohol, furan, and furoic acid. csic.esresearchgate.net The commercial preparation of furan often begins with furfural, which is generated from materials rich in pentose, such as corncobs. msu.edu Furan itself is a versatile precursor that can be used to synthesize more complex derivatives like 2-phenylfuran. prepchem.com

Another significant precursor is 2,5-furandicarboxylic acid (FDCA), which is considered a versatile furanic building block for chemical and polymer applications. nih.gov The synthesis of FDCA itself can be achieved through the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), another important bio-derived furan derivative. nih.gov

Advanced Derivatization and Functionalization Strategies

Advanced strategies for modifying this compound and other furan derivatives focus on achieving high selectivity and introducing diverse functional groups to create novel compounds with specific properties.

Regioselective and Stereoselective Synthetic Pathways

Regioselective and stereoselective syntheses are crucial for controlling the precise arrangement of atoms in a molecule. Copper-catalyzed reactions have proven effective in achieving regioselectivity in the synthesis of multisubstituted furans. For example, a copper-mediated intermolecular annulation of alkyl ketones and β-nitrostyrenes allows for the regioselective synthesis of multisubstituted furan derivatives in good yields. organic-chemistry.org Similarly, a Cu(II)-catalyzed reaction between aryl ketones and aromatic olefins provides a regioselective route to multisubstituted furans. figshare.comacs.org

Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, has been achieved in the synthesis of furan derivatives. A copper-catalyzed cascade reaction between enaminones and N-tosylhydrazones yields highly functionalized trifluoromethyl 2H-furans as single diastereomers. rsc.org Another example is a one-pot, solvent-free stereoselective reaction between primary amines, carbon disulfide, ethyl bromoacetate, and furan derivatives to produce rhodanine-furan hybrids. figshare.com

| Selectivity Type | Key Feature | Example Catalyst/Method |

| Regioselective | Controls the region of bond formation. | Copper-mediated annulation of ketones and β-nitrostyrenes. organic-chemistry.org |

| Stereoselective | Controls the 3D arrangement of atoms. | Copper-catalyzed cascade reaction of enaminones and N-tosylhydrazones. rsc.org |

Introduction of Heterocyclic and Aromatic Moieties

The introduction of heterocyclic and aromatic groups onto the furan ring is a common strategy to modify the properties of the resulting compounds. This can be achieved through various synthetic methods. For instance, new heterocyclic compounds containing a phenyl- or 4-bromophenylsulfonylphenyl moiety have been synthesized from oxazol-5(4H)-one and 1,2,4-triazin-6(5H)-one classes. mdpi.com

The synthesis of aromatic macrocycles containing phenyl or naphthyl rings alongside a 1Z,5Z-diene fragment has been accomplished through Hf-catalyzed intermolecular cyclocondensation. mdpi.com Furthermore, multistep synthesis has been employed to create novel aromatic tricyclic hybrids that incorporate biologically active moieties such as 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole. nih.gov

Optimization of Reaction Conditions and Reaction Efficiency in this compound Synthesis

Optimizing reaction conditions is essential for maximizing the yield and efficiency of this compound synthesis. Key parameters that are often adjusted include the choice of catalyst, solvent, base, and oxidant. In a study on the palladium-catalyzed one-pot synthesis of functionalized furans, various catalysts such as PdCl₂(CH₃CN)₂, Pd(OAc)₂, and Pd(acac)₂ were evaluated. PdCl₂(CH₃CN)₂ was found to be the most effective, achieving a 94% yield under optimal conditions of dioxane as the solvent, K₂CO₃ as the base, and CuCl₂ as the oxidant at 80 °C. mdpi.com

The development of bifunctional catalysts has also shown promise in optimizing the synthesis of furan derivatives. For example, a catalyst made from phosphomolybdic acid and chitosan (B1678972) was used for the one-pot synthesis of 2,5-diformylfuran (DFF) from fructose, achieving a yield of approximately 60%. bohrium.com The optimization of palladium-catalyzed aryl coupling of furfural to produce 5,5'-diformyl-2,2'-difuran has been studied under various conditions, with a 60% yield achieved using palladium acetate (B1210297) in acetonitrile (B52724) with dioxygen under pressure. ajol.info

| Reaction | Catalyst | Solvent | Base | Oxidant | Temperature | Yield |

| Functionalized Furans | PdCl₂(CH₃CN)₂ | Dioxane | K₂CO₃ | CuCl₂ | 80 °C | 94% mdpi.com |

| 2,5-Diformylfuran (DFF) | Phosphomolybdic acid/chitosan | Not specified | Not specified | Not specified | 150-170 °C | ~60% bohrium.com |

| 5,5'-Diformyl-2,2'-difuran | Palladium acetate | Acetonitrile | Not specified | Dioxygen | Not specified | 60% ajol.info |

Application of Green Chemistry Principles in Furanilide Synthesis Research

Key strategies in the green synthesis of furan-containing molecules, which are applicable to this compound, include the use of alternative energy sources, advanced catalytic systems, and the reduction or elimination of hazardous solvents. sigmaaldrich.comfrontiersin.org These approaches aim to improve energy efficiency, reduce waste, and utilize safer, often renewable, starting materials. yale.edu

Alternative Energy Sources in Synthesis

Traditional synthetic methods often rely on conventional heating, which can be energy-intensive and lead to longer reaction times. Green chemistry promotes the use of alternative energy sources like microwave irradiation and ultrasound to enhance reaction rates and efficiency. mdpi.com

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. academie-sciences.fr By utilizing microwave radiation, this technique can rapidly heat the reaction mixture, leading to dramatic reductions in reaction times—from hours to mere minutes. academie-sciences.frnih.gov This method often results in higher product yields and cleaner reactions with fewer side products. mdpi.com In the context of furan derivatives, microwave irradiation has been successfully used to prepare various compounds, including 5-substituted furfurylidenes and other heterocyclic systems. researchgate.netrsc.orgnih.gov For instance, the condensation of furfural derivatives with active methylene (B1212753) compounds has been efficiently carried out using microwave heating, demonstrating a significant improvement over conventional methods. researchgate.net This suggests that the amidation reaction between a 2-furoic acid derivative and aniline (B41778) to form this compound could be significantly accelerated using this technology.

Interactive Table: Examples of Microwave-Assisted Synthesis of Furan and Heterocyclic Derivatives

| Product Type | Reactants | Conditions | Reaction Time | Yield (%) |

| 5-Substituted Furfurylidenes | Furfural derivatives, Active methylene compounds | Microwave (400 W) | 3-4 min | High |

| Imidazo[1,5-a]pyridine Derivatives | Benzaldehyde, 2-aminopyridine, etc. | Microwave | 50 min | >80% |

| Pyrimidine Derivatives | 2-amino-4,6-dichloropyrimidine, Amines | Microwave | Not specified | High |

| Bischromanone Derivatives | 4,6-diacetylresorcinol, Aldehydes | Microwave | Not specified | High |

This table summarizes findings from studies on microwave-assisted synthesis of various heterocyclic compounds, illustrating the general efficiency of the method. researchgate.netnih.govmdpi.com

Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient pathway for synthesis. nih.gov The phenomenon of acoustic cavitation generates localized hot spots with extreme temperatures and pressures, which can dramatically accelerate reaction rates. nih.gov Ultrasound-assisted synthesis is noted for its ability to produce high yields in shorter timeframes compared to conventional methods. mdpi.com This technique has been effectively used for synthesizing a variety of heterocyclic compounds, including triazoles and bisphosphonate conjugates, often using environmentally friendly solvents like water. nih.govmdpi.comrsc.org The synthesis of lanthanide terephthalates, another example, shows that sonication can produce materials with desirable properties in an eco-friendly manner. mdpi.com These successful applications suggest that the synthesis of this compound could also benefit from sonochemical methods, potentially leading to faster, more efficient, and greener processes. mdpi.comrsc.org

Interactive Table: Examples of Ultrasound-Assisted Synthesis of Heterocyclic Derivatives

| Product Type | Reactants | Conditions | Reaction Time | Yield (%) |

| Sulfonamide Derivatives | Dimethyl-(arylsulfonyl)carbonodithioimidate, Aryldiamines | Ultrasound (80 W, 40 kHz), H₂O | 60 min | 37-89% |

| 1,2,4-Triazole Derivatives | Substituted 1,2,4-triazole, Bromoacetamides | Ultrasound, 45–55°C | 39-80 min | 75-89% |

| Tetrazole Pyrazolines | Chalcones, Tetrazole acetic hydrazide | Ultrasound | Not specified | High |

| Bisphosphonate-Betulin Conjugates | Betulin derivatives, Bisphosphonates | Ultrasound | 2 hours | up to 92% |

This table presents data from research on the sonochemical synthesis of various compounds, highlighting the method's effectiveness in reducing reaction times and improving yields. nih.govmdpi.comrsc.orgnih.gov

Greener Catalytic Systems

One of the twelve principles of green chemistry is the use of catalytic reagents over stoichiometric ones. acs.org Catalysts are preferred because they are used in small amounts and can be recycled and reused, thus minimizing waste. mdpi.com

Biocatalysis: Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. mdpi.com This approach is inherently green due to its high selectivity, mild operating conditions (ambient temperature and pressure), and the use of renewable, biodegradable catalysts. frontiersin.orgnih.gov In the synthesis of furan-based compounds, biocatalysis plays a crucial role, particularly in the conversion of biomass-derived furans into valuable chemical building blocks. nih.gov For example, transaminase enzymes have been engineered to convert furanaldehydes into furfurylamines with high efficiency and specificity. nih.gov This is highly relevant to this compound, as the furan moiety originates from 2-furoic acid, which can be produced from furfural—a key platform chemical derived from biomass. mdpi.comrsc.org By using enzymes, chemists can avoid harsh reagents and protecting group steps that are common in traditional synthesis, thereby reducing waste and improving atom economy. acs.orgcaltech.edu

Interactive Table: Examples of Biocatalytic Transformations of Furan Precursors

| Substrate | Biocatalyst | Product | Key Advantage |

| 5-Hydroxymethylfurfural (HMF) | Transaminase (TA) | 2,5-Bis(aminomethyl)furan (BAMF) | High activity and specificity, scalable process |

| Furfural | Engineered enzymes | 2-Methylfuran | Selective hydrodeoxygenation, mitigation of side reactions |

| Lignocellulosic Biomass | Cellulolytic enzymes | Fermentation substrates | Opens up biomass structure for further conversion |

| Furan Aldehydes | Transaminase from Shimia marina (SMTA) | Various furfurylamines | High substrate conversion under mild conditions |

This table summarizes research on biocatalytic methods for producing valuable furan-based chemicals from renewable feedstocks. nih.govrsc.orgpurdue.edu

Other Green Catalysts: Research has also focused on developing heterogeneous solid catalysts that are easily separable from the reaction mixture, reusable, and often less toxic than their homogeneous counterparts. nih.gov For the synthesis of furan derivatives, catalysts such as non-noble metals (e.g., cobalt, nickel), zeolites, and polyoxometalates have shown promise. rsc.orgfrontiersin.org Metal-organic frameworks (MOFs) have also been used as efficient catalysts for condensation reactions under solvent-free conditions, a technique applicable to the formation of various heterocyclic structures. chemmethod.com The development of such recyclable and efficient catalysts is a significant step toward the sustainable synthesis of furanilides. rsc.org

Solvent-Free and Alternative Solvent Strategies

A major source of waste in the chemical industry is the use of organic solvents, which are often volatile, toxic, and difficult to dispose of. rroij.com Green chemistry advocates for minimizing or eliminating solvent use. Solvent-free reactions, also known as solid-state reactions or mechanochemistry, can be achieved through methods like ball milling. rsc.org This approach not only eliminates the need for solvents but can also lead to different reaction pathways and the formation of products that are difficult to obtain from solution-based chemistry. rsc.org

When solvents are necessary, green chemistry promotes the use of safer alternatives. yale.edu Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. Eco-friendly methods for synthesizing various heterocyclic compounds have been developed using water as the reaction medium, often in combination with microwave or ultrasound assistance. nih.gov Other alternatives include ionic liquids and supercritical fluids, which offer unique properties while reducing environmental hazards. frontiersin.org Applying these principles to furanilide synthesis, such as by performing the key amidation step under solvent-free conditions or in water, would represent a significant advancement in its environmental sustainability. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of 2 Furanilide and Its Analogs

Methodological Frameworks for Structure-Activity Relationship Elucidation

The investigation of how a molecule's chemical structure relates to its biological activity is a cornerstone of drug discovery and medicinal chemistry. researchgate.netashp.org For the 2-furanilide class of compounds, this involves a multi-faceted approach combining synthetic chemistry with computational modeling to build a comprehensive understanding of their SAR.

Rational Design and Systematic Modification of the this compound Scaffold

Rational drug design is a strategy that involves the deliberate and systematic modification of a lead compound to optimize its biological activity. ashp.orgrsc.org This process is guided by an understanding of the compound's mechanism of action and its interaction with a biological target. In the context of this compound, this involves the targeted synthesis of analogs where specific parts of the molecule, such as the furan (B31954) ring or the anilide moiety, are altered. ethz.chacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.govspu.edu.sy The goal is to develop a model that can predict the activity of novel, unsynthesized analogs. spu.edu.sy This approach relies on quantifying various physicochemical properties (descriptors) of the molecules, such as their hydrophobicity, electronic characteristics, and steric bulk. spu.edu.sy

Commonly used descriptors include:

Hydrophobic parameters: The partition coefficient (log P) or substituent hydrophobicity constant (π) measures a compound's lipophilicity, which is crucial for membrane permeability and binding to hydrophobic pockets in receptors. spu.edu.sy

Electronic parameters: The Hammett constant (σ) quantifies the electron-donating or electron-withdrawing ability of a substituent, which can affect a molecule's ionization and its ability to form hydrogen bonds or other electronic interactions. spu.edu.sy

Steric parameters: Descriptors like molar refractivity or Taft's steric parameter (Es) describe the size and shape of the molecule or its substituents, which are critical for ensuring a proper fit with the biological target. spu.edu.sy

QSAR studies have been successfully applied to furan-containing compounds, including furan-3-carboxamides, to establish correlations between physicochemical parameters and antimicrobial activity. nih.gov In some studies on related heterocyclic compounds, topological indices like the Balaban index (J) and molecular connectivity indices have been identified as key parameters governing antimicrobial potential. researchgate.net By generating a statistically validated QSAR equation, researchers can prioritize the synthesis of compounds predicted to have the highest activity. spu.edu.sy

Three-Dimensional Structure-Activity Relationship (3D-SAR) Analysis

Three-dimensional structure-activity relationship (3D-SAR) methods extend upon traditional QSAR by considering the three-dimensional conformation of molecules and how they interact with a receptor in 3D space. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools in this domain. frontiersin.org

The general process for a 3D-SAR study involves:

Dataset Selection: A series of active compounds with a common structural core is chosen. frontiersin.org

Molecular Alignment: All molecules in the dataset are aligned in 3D space based on a common substructure or by docking them into the active site of a target protein. frontiersin.org

Field Calculation: The aligned molecules are placed in a 3D grid, and at each grid point, steric and electrostatic fields are calculated for each molecule. CoMSIA additionally calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. frontiersin.org

Model Generation: Statistical methods are used to generate a correlation between the variations in these 3D fields and the variations in biological activity. frontiersin.org

Contour Map Visualization: The results are presented as 3D contour maps, which visually indicate regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a map might show that a bulky, electropositive substituent in a specific region would be beneficial for activity. frontiersin.org

While specific 3D-SAR studies on this compound itself are not prevalent in the reviewed literature, this methodology is widely applied to other heterocyclic compounds to guide the design of more potent inhibitors. frontiersin.org

Positional and Substituent Effects on Biological Activity

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the furan ring and the anilide moiety.

Influence of Substituents on the Furan Ring System

The furan ring is a key functional component, and modifications to it can significantly alter a compound's biological profile. Studies have shown that the furan moiety is often the site of reactivity, for example, with singlet oxygen. acs.org The electron density of the furan ring can be tuned by adding substituents, which in turn affects its reactivity and biological function. ethz.chacs.org

Research on furan-based compounds has demonstrated that:

Methylation: In one study, the addition of methyl groups to the furan ring of furanilides was used to modulate the ring's reactivity. acs.org

Fusion to other rings: Fusing a furan ring to another aromatic system can enhance biological activity. For example, furan-fused chalcones (benzofuran derivatives) showed more than a twofold increase in antiproliferative activity compared to analogs with a simple dihydroxy-substituted A-ring. nih.gov

Substituent Transmission: The furan ring transmits electronic effects from substituents to a reaction center, and it does so to a nearly identical extent as a thiophene (B33073) ring, though less effectively than a benzene (B151609) ring. rsc.org

Table 1: Research Findings on the Influence of Furan Ring Modifications

| Base Scaffold | Position of Modification | Substituent | Observed Effect | Reference |

|---|---|---|---|---|

| Chalcone | A-Ring | Furan ring fusion (forming a benzofuran) | Enhanced antiproliferative activity by more than twofold compared to dihydroxy-substituted A-ring. | nih.gov |

| Furanilide | Furan Ring | Methyl groups | Modulates the electron density and reactivity of the furan ring. | ethz.chacs.org |

| 2-Benzoyl-furan | 5-position | Various (X) | Substituent effects are transmitted through the furan ring to the reaction center. | rsc.org |

| Furan | 2,5-disubstitution | Tetrahydroisoquinoline moiety | Compound 5m showed potent P-glycoprotein inhibitory activity. | nih.gov |

Role of the Anilide Moiety and Linker Variation

The anilide portion of the molecule (the N-phenylacetamide group) plays a crucial role in determining biological activity, often through its interaction with target proteins. ontosight.aiwisdomlib.org Systematic modifications of the phenyl ring within the anilide moiety have been shown to be a viable strategy for optimizing compound potency and properties. nih.gov

Key findings include:

Electronic Effects: The anilide moiety can be a primary site for oxidation. acs.org Its reactivity can be tuned by introducing electron-donating or electron-withdrawing substituents on the phenyl ring. The effect of these substituents can be correlated with their Hammett parameters, providing a quantitative measure of their electronic influence. ethz.chacs.org

Positional Isomerism: The position of substituents on the anilide phenyl ring is critical. In SAR studies of related compounds, moving a substituent from one position to another (e.g., para to meta) can lead to significant changes in inhibitory activity. nih.gov

Lipophilicity and Potency: In some compound series, adding various substituents to the aniline (B41778) ring has led to analogs with improved potency and, importantly, lower lipophilicity, which can be a desirable trait for drug candidates. nih.gov

Table 2: Research Findings on the Influence of Anilide Moiety Modifications

| Base Scaffold | Position of Modification | Substituent | Hammett Parameter (Σσ+) | Observed Effect | Reference |

|---|---|---|---|---|---|

| Furanilide | Anilide Ring (para) | -OCH3 | -0.78 | Influences the triplet-induced reactivity of the anilide moiety. | acs.org |

| Furanilide | Anilide Ring (para) | -Cl | +0.11 | Influences the triplet-induced reactivity of the anilide moiety. | acs.org |

| Furanilide | Anilide Ring (para) | -CF3 | +0.61 | Influences the triplet-induced reactivity of the anilide moiety. | acs.org |

| iST2-1 Analog | B-ring (Aniline analog) | 4-dimethyl amine | N/A | Improved inhibitory activity by 2-3 fold. | nih.gov |

| 2-PCCA Analog | Aniline Moiety | Various | N/A | Some substitutions led to improved or comparable potency with lower lipophilicity. | nih.gov |

Conformational Analysis and Identification of Bioactive Conformations in SAR

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis, the study of the different spatial arrangements of atoms that a molecule can adopt through rotation about single bonds, is therefore a critical component of structure-activity relationship (SAR) studies. mdpi.com A ligand typically binds to its biological target in a specific, low-energy conformation known as the "bioactive conformation". ub.edu Identifying this conformation is essential for understanding the key binding interactions and for the rational design of more potent and selective analogs. leidenuniv.nl

The bioactive conformation is not necessarily the most stable, lowest-energy conformation of the molecule in solution. nih.gov The energy required for a ligand to change from its preferred solution-state conformation to the bioactive conformation upon binding is known as the conformational or strain energy. ub.edu For the majority of drug-like molecules, the bioactive conformation is readily accessible, lying within a small energy range (e.g., less than 3 kcal/mol) of the global minimum energy state. nih.gov However, in some cases, particularly with very flexible molecules or those that form strong, specific interactions with the receptor, the energy penalty can be more significant. nih.gov

Various computational and experimental methods are employed to explore the conformational landscape of a molecule and identify its bioactive form.

Computational Methods: Techniques like molecular mechanics and quantum mechanics calculations are used to generate and rank potential conformers. Methods such as Monte Carlo (MCMM), Mixed Torsional/Low-Mode sampling (MTLMOD), and specialized macrocycle sampling techniques are widely used. nih.gov More advanced approaches combine molecular dynamics simulations, such as Hamiltonian replica-exchange (HREX), with quantum mechanics to create a bioactive conformational ensemble (BCE), which provides a more dynamic picture of the accessible conformations in solution. ub.edu These methods aim to efficiently generate a set of conformers that includes one closely matching the bioactive structure. researchgate.net

Experimental Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space correlations like those observed in a 2D-ROESY experiment, can provide distance constraints between protons within a molecule, helping to define its 3D structure in solution. X-ray crystallography of a ligand bound to its protein target provides the most definitive picture of the bioactive conformation. nih.gov

The insights gained from conformational analysis are crucial for building robust 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA), where the correct alignment of molecules based on their bioactive conformations is a critical step. leidenuniv.nl By understanding the preferred 3D shape for activity, chemists can design new analogs where the essential functional groups are held in the optimal spatial orientation for binding, for instance, by introducing rigid scaffolds or specific substituents that favor the bioactive conformation.

The following table summarizes some of the key methodologies used in conformational analysis to identify bioactive conformations.

| Method | Type | Description | Key Application in SAR |

| X-ray Crystallography | Experimental | Determines the precise 3D structure of a ligand within the receptor's binding site. nih.gov | Provides the definitive bioactive conformation, serving as a template for drug design. |

| NMR Spectroscopy (e.g., ROESY) | Experimental | Measures through-space interactions between atoms to determine the solution-state conformation. | Elucidates the preferred conformation in solution, which can be compared to the bioactive form. |

| Molecular Mechanics (e.g., MCMM, MTLMOD) | Computational | Uses classical physics force fields to rapidly generate and evaluate a wide range of possible conformations. nih.gov | Efficiently samples the conformational space to identify low-energy structures, including potential bioactive ones. |

| Molecular Dynamics (MD) Simulations | Computational | Simulates the movement of atoms over time to explore the dynamic conformational landscape of a molecule in a simulated environment (e.g., water). ub.edu | Reveals the flexibility of the molecule and the probability of it adopting various conformations, including the bioactive one. |

| Quantum Mechanics (QM) Calculations | Computational | Provides highly accurate energy calculations for specific conformations, often used to refine structures generated by other methods. nih.gov | Accurately determines the relative energies of different conformations and the energy cost to adopt the bioactive form. |

Biological Activities and Pharmacological Investigations of 2 Furanilide

Comprehensive Biological Screening and Efficacy Assessment

Derivatives of the 2-furanilide core structure have been subjected to extensive biological screening, demonstrating their versatile pharmacological profiles. These investigations have revealed that modifications to the furan (B31954) or anilide ring can significantly influence the biological efficacy of the resulting compounds. The inherent chemical reactivity and lipophilicity of the furan moiety are key determinants of their inhibitory activity. nih.gov

The broad-spectrum biological activity of furan derivatives is well-documented, with studies highlighting their potential as antimicrobial and anticancer agents. mdpi.comdovepress.com The furan nucleus is a pharmacologically active entity, and its derivatives have shown promising anticancer activity. nih.gov Furthermore, the introduction of various substituents has led to the development of compounds with potent and selective biological actions.

Antimicrobial Activity Investigations

The antimicrobial properties of this compound and its analogs have been a primary focus of research, with studies demonstrating efficacy against a range of pathogenic bacteria, fungi, and some viruses.

Antibacterial Spectrum and Potency

Furan derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. dovepress.com For instance, certain carbamothioyl-furan-2-carboxamide derivatives have shown significant inhibition against bacterial strains such as Escherichia coli, Staphylococcus aureus, and Bacillus cereus. mdpi.com Specifically, derivatives containing a 2,4-dinitrophenyl group exhibited considerable inhibition with zones of inhibition ranging from 9 to 17 mm and Minimum Inhibitory Concentrations (MICs) between 150.7 and 295 µg/mL. mdpi.com

Another study highlighted the antibacterial potential of arylfuran derivatives, with several compounds identified as potent drug candidates against Mycobacterium smegmatis, Proteus mirabilis, Escherichia coli, and Klebsiella pneumonia. researchgate.net The antibacterial action of some furan derivatives is attributed to their ability to interfere with essential cellular processes.

Table 1: Antibacterial Activity of Selected Furan Derivatives

| Compound Class | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Carbamothioyl-furan-2-carboxamide derivatives | E. coli, S. aureus, B. cereus | Significant inhibition (I.Z. 9-17 mm, MIC 150.7-295 µg/mL) | mdpi.com |

| Arylfuran derivatives | M. smegmatis, P. mirabilis, E. coli, K. pneumonia | Potent activity | researchgate.net |

I.Z. = Inhibition Zone; MIC = Minimum Inhibitory Concentration

Antifungal Efficacy and Proposed Mechanisms of Action

The antifungal activity of furan derivatives is a significant area of investigation. Compounds like 2-(2-nitrovinyl) furan have shown 100% inhibition against fungi such as C. cucurbitarum, F. solani, and C. albicans. researchgate.net Some 2(5H)-furanone derivatives have also demonstrated antifungal activity against Candida albicans. nih.gov

The proposed mechanisms for the antifungal action of these compounds are multifaceted. One primary mechanism involves the disruption of the fungal cell membrane's integrity. smolecule.comnih.gov Azole antifungals, for example, function by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane, leading to altered membrane structure and function. mdpi.comnih.gov This inhibition is achieved by targeting the enzyme lanosterol (B1674476) 14-α-demethylase. mdpi.comnih.gov Other furan derivatives are believed to inhibit key energy metabolism processes, particularly glycolysis. nih.gov

Antiviral Research Pathways

Research into the antiviral properties of furan derivatives is an emerging field. onelook.com Studies have explored the potential of furan-containing compounds against various viruses, including influenza. For instance, a series of furan-substituted spirothiazolidinones were designed and evaluated as antiviral agents against influenza A/H3N2 virus, with some analogs showing potent activity. nih.gov The introduction of amide and ester groups at the 2-position of certain heterocyclic compounds has been shown to enhance their antiviral activity. frontiersin.org While the research is ongoing, these findings suggest that the furan scaffold could be a valuable template for the development of new antiviral drugs. nih.govfrontiersin.org

Anticancer and Antiproliferative Activity Profiling

The potential of this compound derivatives as anticancer agents has been extensively studied, with numerous compounds demonstrating significant cytotoxicity against various cancer cell lines. mdpi.comnih.gov

In Vitro Cytotoxicity against Diverse Human Cancer Cell Lines

A wide range of furan-based compounds have been evaluated for their in vitro cytotoxic effects against human cancer cell lines. For example, a series of carbamothioyl-furan-2-carboxamide derivatives showed significant anticancer activity against HepG2 (hepatocellular carcinoma), Huh-7, and MCF-7 (breast cancer) cell lines. mdpi.com One particular derivative, p-tolylcarbamothioyl)furan-2-carboxamide, displayed high anticancer activity against hepatocellular carcinoma at a concentration of 20 μg/mL, resulting in a cell viability of 33.29%. mdpi.com

In another study, two furan-based compounds exhibited good cytotoxic activity against the MCF-7 breast cancer cell line with IC₅₀ values of 4.06 and 2.96 μM. nih.gov These compounds were also found to be more selective towards cancer cells over normal breast cells. nih.gov Furthermore, copper(II) coordination compounds derived from a furan-containing N-acylhydrazone showed antiproliferative activity against MDA-MB-231 triple-negative breast cancer cells at very low micromolar concentrations. rsc.org

Table 2: In Vitro Cytotoxicity of Selected Furan Derivatives Against Human Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| p-tolylcarbamothioyl)furan-2-carboxamide | Hepatocellular Carcinoma | 33.29% cell viability at 20 µg/mL | mdpi.com |

| Carbamothioyl-furan-2-carboxamide derivatives | HepG2, Huh-7, MCF-7 | Significant anticancer activity | mdpi.com |

| Furan-based compounds 4 and 7 | MCF-7 (Breast Cancer) | IC₅₀ = 4.06 and 2.96 μM | nih.gov |

| Copper(II) complexes from 5-methylsalicylaldehyde 2-furoyl hydrazone | MDA-MB-231 (Triple-Negative Breast Cancer) | Antiproliferative at 0.5–1.5 μM | rsc.org |

IC₅₀ = Half-maximal inhibitory concentration

Cellular and Molecular Mechanisms of Anticancer Action

Derivatives of this compound have demonstrated notable anticancer activity through various cellular and molecular mechanisms, including the induction of apoptosis, cell cycle arrest, and DNA damage.

Induction of Apoptosis: Furan-based compounds have been shown to trigger apoptosis in cancer cells. For instance, certain furan derivatives induce apoptosis in MCF-7 breast cancer cells through the intrinsic mitochondrial pathway. nih.gov This is evidenced by an increase in the levels of p53 and Bax, and a decrease in Bcl-2 levels. nih.gov Specifically, treatment of MCF-7 cells with certain furan-based compounds led to a significant, dose-dependent increase in p53 and Bax levels, which are pro-apoptotic proteins, while concurrently decreasing the level of the anti-apoptotic protein Bcl-2. nih.gov Some furan derivatives have also been found to induce apoptosis in colon cancer cell lines by down-regulating survivin and activating caspase-3. mdpi.com Furthermore, furan itself has been shown to induce apoptosis in TM3 Leydig cells. nih.gov The generation of reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential are other mechanisms by which furan derivatives can trigger apoptosis. rsc.org

Cell Cycle Arrest: Several furan derivatives have been found to cause cell cycle arrest in cancer cells. DNA flow cytometric analysis of certain furan-based compounds revealed cell cycle disruption at the G2/M phase in pyridine (B92270) carbohydrazide (B1668358) and N-phenyl triazinone. nih.gov This arrest in the G2/M phase, along with an accumulation of cells in the pre-G1 phase, suggests that the cell death cascade is initiated. nih.gov Other studies have shown that furan derivatives can induce cell cycle arrest at the S phase in MCF-7 cells. rsc.org In HepG2 cells, certain furano-sesquiterpenoids have been observed to cause cell cycle arrest. mdpi.com

DNA Damage: Furan has been reported to cause genotoxicity and DNA damage-induced cytotoxicity in TM3 Leydig cells. nih.gov Administration of furan to these cells resulted in an increase in structural chromosomal aberrations, comet and micronucleus formation, indicating significant DNA damage. nih.gov This genotoxic effect contributes to the cytotoxic properties of furan. nih.gov

Table 1: Anticancer Mechanisms of Furan Derivatives

| Mechanism | Affected Cell Line(s) | Key Molecular Events | Reference |

|---|---|---|---|

| Apoptosis Induction | MCF-7, Colon Cancer, TM3 Leydig | ↑ p53, ↑ Bax, ↓ Bcl-2, ↓ Survivin, ↑ Caspase-3, ↑ ROS | nih.govmdpi.comnih.govrsc.org |

| Cell Cycle Arrest | Pyridine carbohydrazide, N-phenyl triazinone, MCF-7, HepG2 | G2/M phase arrest, Pre-G1 accumulation, S phase arrest | nih.govrsc.orgmdpi.com |

| DNA Damage | TM3 Leydig | ↑ Chromosomal aberrations, ↑ Comet formation, ↑ Micronucleus formation | nih.gov |

Investigations into Selective Cytotoxicity Profiles

A critical aspect of cancer chemotherapy is the ability of a compound to selectively target cancer cells while minimizing harm to normal, healthy cells. researchgate.net Studies on this compound derivatives have shown promising results in this regard.

For example, certain furan-based compounds that exhibited significant anticancer activity against the MCF-7 breast cancer cell line were found to have higher IC50 values against the normal breast cell line, MCF-10A. nih.gov This indicates a degree of selectivity for the cancer cells over the normal cells. nih.gov The selectivity index (SI), which is a ratio of the cytotoxic concentration in normal cells to that in cancer cells, is a key parameter in these investigations. mdpi.com

In another study, silicon-containing derivatives of furan-2(5H)-one were evaluated for their selectivity. mdpi.com While some derivatives were more potent against the A549 lung cancer cell line, they also significantly affected the viability of normal BEAS-2B cells. mdpi.com However, other derivatives demonstrated higher cytotoxicity towards A549 cells with selectivity index values of 6.05 and 1.72, indicating a better selectivity profile. mdpi.com The selective action of some anticancer agents can be attributed to their preferential binding to the outer cell membranes of cancer cells, which often have different charge and fluidity characteristics compared to normal cells. nih.gov

Furthermore, some novel N-arylbenzo[h]quinazoline-2-amines, which can be considered structurally related to furanilides, showed varied cytotoxicity profiles. beilstein-journals.org While some compounds were broadly cytotoxic against multiple cancer cell lines, others were active only on specific lines like Caco-2 or HCT-116, suggesting that structural modifications can influence selectivity. beilstein-journals.org

Table 2: Selective Cytotoxicity of Furan Derivatives

| Compound Type | Cancer Cell Line | Normal Cell Line | Selectivity Observation | Reference |

|---|---|---|---|---|

| Furan-based derivatives | MCF-7 (Breast) | MCF-10A (Breast) | Higher IC50 in normal cells | nih.gov |

| Silicon-containing furan-2(5H)-one derivatives | A549 (Lung) | BEAS-2B (Bronchial) | Varying selectivity indices (up to 6.05) | mdpi.com |

| N-arylbenzo[h]quinazoline-2-amines | Caco-2, HCT-116 | Not specified | Selective activity on specific cancer cell lines | beilstein-journals.org |

Enzyme Inhibition and Receptor Interaction Studies

The pharmacological effects of this compound and its derivatives are often mediated through their interaction with specific enzymes and receptors.

Identification and Validation of Molecular Targets

The furan nucleus is a key pharmacophore in many compounds with anticancer activity. nih.govnih.gov The molecular targets for these compounds are diverse and are being actively investigated.

One important target is the PI3K/Akt signaling pathway, which is often dysregulated in cancer. nih.gov Certain furan derivatives have been shown to exhibit antiproliferative activity by promoting the activity of PTEN, a tumor suppressor that inhibits the PI3K/Akt and Wnt/β-catenin signaling pathways. nih.gov Another significant target for furan-containing compounds is tubulin. nih.gov Some furan-based derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division, leading to mitotic arrest in cancer cells. nih.gov

Vascular endothelial growth factor receptor 2 (VEGFR-2) is another validated target. nih.gov Inhibition of VEGFR-2 by furan- and furopyrimidine-based derivatives has been demonstrated, with some compounds showing remarkable enzyme inhibition. nih.gov Deactivation of VEGFR-2 by these compounds has been confirmed through Western blot analysis. nih.gov

Other potential molecular targets for furan derivatives include topoisomerase I, COX-1, and the MDM2-p53 interaction. mdpi.com Lipoxygenases (LOXs) have also been identified as targets, with some 2-arylbenzo[b]furan derivatives acting as potent inhibitors. nih.gov

Kinetic Characterization of Enzyme Inhibition

Understanding the kinetics of enzyme inhibition is crucial for drug development. nih.gov This involves determining key parameters like the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). sigmaaldrich.com The Ki value is an indicator of the potency of an inhibitor. ucl.ac.uk

For instance, a study on furan- and furopyrimidine-based derivatives as VEGFR-2 inhibitors reported IC50 values in the nanomolar range, with some compounds being nearly as potent as the standard drug sorafenib. nih.gov Specifically, compounds showed IC50 values for VEGFR-2 inhibition ranging from 42.5 to 57.1 nM. nih.gov

In another example, furafylline (B147604), a furan-containing compound, was characterized as a time- and NADPH-dependent inhibitor of CYP1A2. nih.gov Kinetic studies in human liver microsomes determined a Ki of inactivation of 3 µM with a maximum rate constant of 0.27 min-1. nih.gov The inhibition was consistent with furafylline acting as a suicide substrate for the enzyme. nih.gov

The relationship between IC50 and Ki can be described by the Cheng-Prusoff equation, which is particularly useful for competitive inhibitors. sigmaaldrich.com

Table 3: Enzyme Inhibition Data for Furan Derivatives

| Compound/Derivative | Target Enzyme | Inhibition Parameter | Value | Reference |

|---|---|---|---|---|

| Furan- and furopyrimidine-based derivatives | VEGFR-2 | IC50 | 42.5 - 57.1 nM | nih.gov |

| Furafylline | CYP1A2 | Ki | 3 µM | nih.gov |

Allosteric and Orthosteric Binding Mechanisms

Enzyme inhibitors can bind to the active site of an enzyme (orthosteric or competitive inhibition) or to a different site (allosteric or non-competitive inhibition), causing a conformational change that affects the enzyme's activity. libretexts.orgwikipedia.org

Competitive inhibitors compete with the substrate for the same active site on the enzyme. ucl.ac.uk This type of inhibition can be overcome by increasing the substrate concentration. libretexts.org For example, some 2-arylbenzo[b]furan derivatives have been identified as competitive inhibitors of lipoxygenases. nih.gov

Non-competitive inhibitors bind to a site other than the active site and can bind to either the free enzyme or the enzyme-substrate complex. libretexts.org This type of inhibition reduces the maximum velocity (Vmax) of the reaction without affecting the Michaelis constant (Km). libretexts.org

Uncompetitive inhibition occurs when the inhibitor binds only to the enzyme-substrate complex. libretexts.org This type of inhibition leads to a decrease in both Vmax and Km. libretexts.org

The specific binding mechanism of a this compound derivative will depend on its structure and the target enzyme. Molecular docking studies are often employed to predict the binding mode of these compounds. nih.gov

Neuropharmacological Potential and Related Biological Activities

The nervous system, which includes the brain, spinal cord, and a network of nerves, is a complex system that controls many bodily functions. atsu.edulibretexts.org Some furanilide derivatives have shown potential for interacting with targets within the central nervous system (CNS).

One area of investigation is the inhibition of enzymes involved in neurotransmitter metabolism, such as acetylcholinesterase (AChE). vnu.edu.vn Inhibition of AChE is a key strategy in the management of Alzheimer's disease. vnu.edu.vn While direct studies on this compound are limited in this context, related heterocyclic compounds have been explored as AChE inhibitors. vnu.edu.vn

Another potential area of neuropharmacological activity is related to the interaction with G-protein coupled receptors (GPCRs), which are important targets for many drugs acting on the CNS. google.com The interaction of ligands with GPCRs can be complex, with different agonists sometimes inducing distinct receptor conformations and downstream signaling pathways. nih.gov For example, a nonpeptide vasopressin (AVP) receptor antagonist containing a furanilide moiety, YM218, exhibited high affinity for V1A receptors with a Ki value of 0.50 nM. researchgate.net

Furthermore, some studies have suggested that inhibitors of sodium-glucose co-transporter-2 (SGLT-2), which can have a furanilide-like structure, may have effects on the CNS. nih.gov For instance, dapagliflozin, an SGLT-2 inhibitor, has been shown to activate neurons in specific brain regions involved in autonomic control and influence cardiovascular activity, suggesting a central mechanism of action. nih.gov

Neuroprotective Mechanisms and Applications

Direct studies detailing the neuroprotective mechanisms of this compound as an individual compound are not extensively available in current scientific literature. However, its presence has been confirmed in plant extracts that are traditionally used for managing disorders related to the central nervous system and are reported to have neuroprotective potential. nmppdb.com.ngetflin.com

The methanol (B129727) leaf extract of Solenostemon monostachyus, an herb used in traditional African medicine for ailments including central nervous system disorders, was found to contain this compound through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. etflin.comresearchgate.net This plant is recognized for its potential neuroprotective, antioxidant, and anti-inflammatory properties, which are attributed to its diverse phytochemical composition, including alkaloids, flavonoids, and phenolic compounds. nmppdb.com.ngetflin.com The ethanol (B145695) leaf extract of S. monostachyus demonstrated a significant psychomotor effect in mice, supporting its ethnomedicinal use for CNS disorders. researchgate.net The neuroprotective potential of such plant-derived phytochemicals is an area of growing interest, with research focusing on their ability to mitigate oxidative stress and neuroinflammation. nih.govfrontiersin.org While these findings point to the potential of the plant extract, the specific contribution and mechanisms of this compound remain to be elucidated through further research.

Table 1: Phytochemical Identification of this compound in a Plant with Neuroprotective Associations

| Plant Source | Part Used | Extraction/Analysis Method | Associated Biological Activity of the Extract | Key Phytochemicals Identified (Including this compound) |

| Solenostemon monostachyus | Leaves | Methanol Extract / GC-MS Analysis | Neuroprotective, antioxidant, anti-inflammatory, cytotoxic, and anti-proliferative effects. nmppdb.com.ngetflin.com | This compound, (Z)-2,3-dihydroxypropyl 9-octadecenoic acid ester, 2-dodecyl-1,3-propanediol, 1-nitro-bicyclo[6.1.0]nonan-2-one, and others. etflin.com |

Anti-inflammatory and Antioxidant Properties

The compound this compound has been identified in phytochemical screenings of various plant extracts that exhibit notable anti-inflammatory and antioxidant activities. nmppdb.com.ngetflin.comnih.govresearchgate.net Although direct evidence for the mechanisms of this compound is still emerging, the properties of the furan chemical family to which it belongs are better understood. Furan derivatives are known to possess effective antioxidant capabilities and can regulate cellular activities by modifying signaling pathways involved in inflammation. nih.govphcogj.comscienceopen.comnih.gov

GC-MS analysis has confirmed the presence of this compound in the ethanolic extract of Orobanche crenata, a parasitic plant that has demonstrated good total antioxidant activity. researchgate.net This activity is linked to its capacity to inhibit lipid peroxidase and scavenge reactive oxygen species. researchgate.net Similarly, this compound was detected in the methanol leaf extract of Solenostemon monostachyus. etflin.com This plant is traditionally used for its anti-inflammatory actions and has shown significant antioxidant activities in in-vitro studies. nmppdb.com.ngetflin.com

The collective findings from these plant-based studies suggest that this compound is a component of extracts with demonstrated health-promoting properties. The antioxidant and anti-inflammatory effects of these extracts are generally attributed to their complex mixture of phytochemicals, including phenolic compounds, flavonoids, and alkaloids, working synergistically. etflin.comnih.govresearchgate.net Further investigation is required to isolate the specific contributions of this compound to these activities and to understand its precise molecular targets and mechanisms.

Table 2: Identification of this compound in Plants with Anti-inflammatory and Antioxidant Activity

| Plant Source | Part Used | Extraction/Analysis Method | Observed Biological Activity of the Extract |

| Orobanche crenata | Whole Plant | Ethanolic Extract / GC-MS Analysis | Good total antioxidant activity, antimicrobial effects. researchgate.net |

| Solenostemon monostachyus | Leaves | Methanol Extract / GC-MS Analysis | Antioxidant, anti-inflammatory, antidiabetic, antimicrobial, and antipyretic effects. nmppdb.com.ngetflin.com |

Computational Chemistry and Theoretical Investigations of 2 Furanilide

Theoretical Frameworks and Methodologies in Computational Chemistry

A variety of computational methods are employed to investigate 2-Furanilide, each offering unique insights into its behavior. These methodologies can be broadly categorized into quantum mechanical, molecular mechanics, and molecular dynamics approaches.

Quantum Mechanical (QM) Approaches (e.g., Density Functional Theory (DFT), Ab initio methods)

Quantum mechanical methods are fundamental to understanding the electronic structure and properties of molecules. wikipedia.org These approaches solve the Schrödinger equation, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of many-body systems. wikipedia.org It has been instrumental in studying furan (B31954) derivatives. For instance, DFT calculations, specifically using the B3LYP/6-31G* level of theory, have been used to analyze the cycloaddition reactions of furan derivatives, revealing the polar, stepwise mechanism of the reaction. nih.gov This level of theory helps in understanding the reactivity and selectivity of such reactions. nih.gov Furthermore, DFT has been employed to study the non-covalent interactions in furan clusters, with functionals like M05-2X and M06 being recommended for accurate calculations of binding energies. researchgate.netnih.gov The choice of functional is critical, as some, like B3LYP, may not always yield results that align with experimental data for complex furanoside structures. nih.gov In such cases, other functionals like PBE0 and the double hybrid B2PLYP, along with RI-MP2 methods, have been used to provide a more accurate description of the conformational behavior of the furanoside ring. nih.gov

Ab initio methods , which are derived directly from theoretical principles without the inclusion of experimental data, represent another class of quantum mechanical calculations. wikipedia.org Methods like the Hartree-Fock (HF) method have been used in the conformational analysis of furanoside cycles. nih.gov However, for more complex structures, it has been found that HF and even some DFT functionals may deviate from experimental evidence. nih.gov More advanced ab initio methods, such as MP2 and CCSD(T), are often used for their high accuracy in calculating molecular properties and interpreting experimental spectra, highlighting the synergy between theoretical and experimental chemistry. ruhr-uni-bochum.de Ab initio molecular dynamics simulations have also been employed to study structural changes in materials like bioactive phosphate (B84403) glasses upon the incorporation of elements like fluorine. nih.gov

Table 1: Selected Quantum Mechanical Studies on Furan Derivatives

| Study Focus | Method(s) | Key Findings |

| Cycloaddition Reactions | DFT (B3LYP/6-31G*) | Revealed a polar, stepwise reaction mechanism. nih.gov |

| Non-covalent Interactions | DFT (M05-2X, M06), MP2 | Identified stable configurations and quantified interaction energies in furan clusters. researchgate.netnih.gov |

| Conformational Analysis | HF, DFT (B3LYP, PBE0), RI-MP2 | Showed that method selection is crucial for accurately predicting conformer energies in complex furanosides. nih.gov |

| General Molecular Properties | MP2, CCSD(T), CASSCF, DFT | Emphasized the importance of high-level theory for interpreting experimental spectra. ruhr-uni-bochum.de |

| Structural Changes in Materials | Ab initio MD | Investigated the structural effects of incorporating fluorine into phosphate glasses. nih.gov |

Molecular Mechanics (MM) and Hybrid QM/MM Methods

While quantum mechanics provides high accuracy, its computational cost can be prohibitive for large systems. Molecular mechanics (MM) offers a more computationally efficient alternative by using classical physics to model molecular systems. ucsb.edu

Molecular Mechanics (MM) force fields approximate the potential energy of a system as a function of its atomic coordinates. This approach is particularly useful for conformational analysis of large and flexible molecules where a vast number of conformations need to be evaluated. ucsb.edu Force fields like MM2, MM3, and MMFF94 have demonstrated strong performance in the conformational analysis of organic molecules. researchgate.net The MMFF94 force field, in particular, is noted for its computational efficiency and its development for modeling ligand-protein interactions in organic and bio-organic systems. researchgate.net

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods combine the accuracy of QM with the speed of MM. wikipedia.orgmpg.demdpi.com In this approach, the chemically active part of a system (e.g., the reaction center) is treated with QM, while the surrounding environment is described by MM. mpg.demdpi.com This partitioning allows for the study of chemical reactions in large, complex environments like enzymes or solutions. mpg.demdpi.com The interaction between the QM and MM regions can be handled at different levels of theory, including mechanical embedding, electrostatic embedding, and polarizable embedding. wikipedia.orgmdpi.com The ONIOM method is a well-known subtractive QM/MM scheme. mpg.de For systems where the boundary between the QM and MM regions cuts across covalent bonds, various techniques like the link atom scheme or the localized hybrid orbital method are employed. mpg.de

Molecular Dynamics (MD) Simulations for Conformational and Binding Site Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time by solving Newton's equations of motion for a system of atoms and molecules. researchgate.net

Conformational Analysis: MD simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. ucsb.edu By simulating the molecule's movement over time, researchers can identify stable conformations and the transitions between them. ucsb.edu This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site. ucsb.edu For flexible acyclic molecules, algorithms combining systematic and stochastic searches can be used to explore the potential energy surface and identify equilibrium geometries. frontiersin.org

Binding Site Analysis: MD simulations are also used to study the interactions between a ligand and its target protein, providing a dynamic picture of the binding process. researchgate.net These simulations can reveal how a ligand like this compound might bind to a protein and can help in identifying key interactions that stabilize the complex. researchgate.net For instance, MD simulations have been used to study the adsorption layers of furan-flanked diketopyrrolopyrroles on surfaces, revealing the formation of stable supramolecular structures. researchgate.net The setup of MD simulations typically involves data preparation, force field parameterization, running the simulation protocols, and analyzing the resulting trajectory. chemcomp.com

In Silico Prediction of Molecular Interactions and Binding Modes

Computational methods are extensively used to predict how this compound might interact with biological targets, a crucial step in drug discovery and materials science.

Ligand-Target Docking and Scoring

Ligand-target docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. biorxiv.org

The process involves two main steps: sampling of possible conformations of the ligand in the binding site of the target and then scoring these conformations to identify the most favorable ones. biorxiv.org Various docking programs, such as AutoDock, are used to generate an ensemble of docked conformations. nih.gov

Scoring functions are mathematical models used to approximate the binding affinity between a ligand and a target. unistra.frnih.gov They can be classified into physics-based, empirical, knowledge-based, and machine learning-based functions. biorxiv.org A variety of scoring functions are available, including LigScore, PLP, PMF, LUDI, F-Score, G-Score, D-Score, ChemScore, and X-Score. nih.gov Studies have shown that some scoring functions, such as PLP, F-Score, LigScore, DrugScore, LUDI, and X-Score, have higher success rates in identifying the correct binding pose. nih.gov Consensus scoring, which combines the results of multiple scoring functions, can further improve the accuracy of predictions. nih.gov

Characterization of Non-Covalent Interactions (e.g., hydrogen bonding, pi-stacking)

Non-covalent interactions are critical for molecular recognition and the stability of ligand-target complexes. wikipedia.org Computational methods are invaluable for characterizing these weak interactions.

Hydrogen Bonding: Hydrogen bonds are crucial directional interactions in biological systems. rsc.org Computational tools can identify potential hydrogen bonds based on geometric criteria, such as the distance between the donor and acceptor atoms and the angle of the bond. mdanalysis.org For example, in fluorinated 1,2,3-triazole derivatives, quantum chemical calculations have been used to study both intramolecular and intermolecular hydrogen bonds, revealing how these interactions influence the crystal packing. rsc.org

Pi-Stacking and other Non-Covalent Interactions: Pi-stacking interactions, which occur between aromatic rings, are another important type of non-covalent interaction. nih.govbiorxiv.org Computational studies using methods like DFT can be used to calculate the energy and geometry of these interactions. nih.gov For example, dispersion-corrected DFT has been used to investigate the pi-stacking interactions of various aromatic heterocycles with benzene (B151609), identifying preferred geometries and interaction energies. nih.gov Other non-covalent interactions, such as C-H···π interactions, also play a significant role in the stability of molecular structures and can be quantified using computational methods. nih.gov The Quantum Theory of Atoms in Molecules (QTAIM) is a technique used to analyze and identify various types of non-covalent interactions within molecular clusters. researchgate.netnih.gov

Table 2: Common Non-Covalent Interactions and their Typical Interaction Energies

| Interaction Type | Typical Energy (kcal/mol) | Description |

| Hydrogen Bonding | 1-12 | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. wikipedia.org |

| Pi-Stacking | 1-10 | Attractive, noncovalent interactions between aromatic rings. nih.govbiorxiv.org |

| C-H···π Interactions | 0.5-2.5 | A weak molecular force between a soft acid (C-H group) and a soft base (π-system of an aromatic ring). nih.gov |

| Van der Waals Forces | < 1 | Weak, short-range electrostatic attractive forces between uncharged molecules. wikipedia.org |

| Ionic Interactions | 5-80 | Electrostatic attraction between oppositely charged ions. wikipedia.org |

| Note: The energies are approximate and can vary depending on the specific molecular environment. |

Mechanistic Insights from Computational Reaction Dynamics

Computational reaction dynamics allows for the step-by-step simulation of atomic motions during a chemical reaction, revealing detailed reaction pathways and outcomes. u-szeged.hu This approach is crucial for understanding not just what products are formed, but how and why they form. It involves the development of potential energy surfaces (PESs) that govern the motion of the atoms, often constructed by fitting high-level ab initio energy points. u-szeged.hu

The cornerstone of understanding a chemical reaction mechanism computationally is the characterization of the potential energy surface (PES). This involves locating the stable species (reactants, intermediates, and products), which correspond to minima on the PES, and the transition states (TS), which are the highest energy points along the lowest energy reaction pathway, representing the energetic barrier to the reaction. solubilityofthings.comox.ac.uk

Computational methods, particularly Density Functional Theory (DFT), are widely used to map these reaction pathways. researchgate.netdergipark.org.tr For the synthesis or subsequent reactions of this compound, DFT calculations would be employed to model the reactants, any intermediates, and the final products. The process involves:

Geometry Optimization: Finding the lowest energy structure for all stationary points on the PES.

Transition State Searching: Locating the first-order saddle point on the PES that connects reactants to products. This is a transient and unstable configuration where bonds are partially broken and formed. solubilityofthings.comnih.gov Advanced algorithms like the Nudged Elastic Band (NEB) method or Gentlest Ascent Dynamics (GAD) are often used for this purpose. nih.govnih.gov

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is found, IRC calculations trace the minimum energy path downhill from the TS to confirm that it correctly connects the intended reactants and products. muni.cz

A computational study on the formation of a copper(II) complex, for instance, used DFT to propose a detailed mechanism involving three transition states and several intermediate steps. dergipark.org.tr The study calculated the activation energy for each step, identifying the rate-determining step as the one with the highest energy barrier. dergipark.org.tr A similar approach applied to this compound could elucidate the mechanism of its formation (e.g., from 2-furoyl chloride and aniline) or its participation in further reactions, such as electrophilic substitution. The calculations would yield critical thermodynamic and kinetic data, such as the activation energy (Ea) and the Gibbs free energy of reaction (ΔG), determining the feasibility and spontaneity of the proposed pathway. dergipark.org.tr

Computational chemistry provides a suite of tools to predict the reactivity of a molecule and the selectivity of its reactions (e.g., chemo-, regio-, and stereoselectivity). cecam.org For this compound, a key question is identifying the most reactive sites. Will an electrophile attack the furan ring or the phenyl ring? Which position on the furan ring is most susceptible to attack?

To answer these questions, chemists use several DFT-based reactivity descriptors:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to FMO theory. The HOMO indicates sites susceptible to electrophilic attack, while the LUMO indicates sites prone to nucleophilic attack. The energies and spatial distribution of these orbitals on the this compound structure would highlight the most probable reaction centers.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule. scirp.org Regions with negative electrostatic potential (typically colored red) are electron-rich and are favorable sites for electrophilic attack, while regions with positive potential (blue) are electron-poor and attract nucleophiles. scirp.org

Fukui Functions: These descriptors quantify the change in electron density at a specific point in the molecule when an electron is added or removed, providing a more quantitative measure of local reactivity and site selectivity.

Beyond these descriptors, machine learning models are emerging as powerful tools for predicting reaction outcomes. rsc.org For example, a model combining machine-learned representations with on-the-fly quantum mechanical descriptors has been developed to predict the regioselectivity of general substitution reactions with high accuracy (89-97%). rsc.orgsemanticscholar.org Such a model could be trained to predict the most likely site of functionalization on a library of furanilide derivatives, accelerating the discovery of new synthetic routes. rsc.org

Elucidation of Reaction Pathways and Transition States

Computational Approaches for Drug Design and Lead Optimization

The this compound scaffold, more broadly known as a furan-2-carboxamide, is recognized as a pharmacologically active entity, with derivatives showing promise as anticancer, antimicrobial, and anti-inflammatory agents. mdpi.comontosight.ai Computational drug design, or computer-aided drug design (CADD), is a key strategy for discovering and optimizing lead compounds based on such scaffolds, significantly reducing the time and cost of drug development. nih.govtaylorandfrancis.comfrontiersin.orgresearchgate.net

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target, such as a protein or enzyme. mdpi.comchem-space.com This process can be either structure-based or ligand-based. nih.gov

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. nih.gov A library of compounds, which could include derivatives of this compound, is computationally "docked" into the active site of the target. A scoring function then estimates the binding affinity, and the top-scoring compounds are selected for further investigation. nih.gov For example, a recent study performed SBVS on furan-1,3,4-oxadiazole tethered N-phenylacetamide derivatives (structurally similar to this compound) to identify inhibitors of human tyrosinase (hTYR), a key enzyme in skin pigmentation. nih.gov The study identified lead compounds with significantly higher predicted binding affinities than the standard inhibitor. nih.gov The stability of these top-scoring protein-ligand complexes is often further validated using molecular dynamics (MD) simulations, which simulate the movement of the atoms over time. nih.govsid.irnih.gov

Table 1: Predicted Binding Affinities of Lead Furan-based Derivatives Against Tyrosinase Enzymes

| Compound ID | Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|---|

| BF5 | hTYR | -13.30 |

| BF4 | hTYRP1 | -11.50 |

| Kojic Acid (Standard) | hTYR/hTYRP1 | Not specified, but lower than leads |

Data sourced from a study on furan-1,3,4-oxadiazole N-phenylacetamide derivatives. nih.gov

De Novo Design: This approach involves designing new molecules from scratch, often by assembling smaller chemical fragments within the constraints of the target's binding site. molaid.com Software can generate novel molecular structures that are predicted to have high affinity and specificity for the target, potentially leading to entirely new chemical classes of drugs based on the furanilide core.

A promising drug candidate must not only bind its target effectively but also possess favorable pharmacokinetic properties, often summarized by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion. globalhealthsciencegroup.comnih.gov In silico models are now essential for predicting these properties early in the drug discovery process, filtering out compounds likely to fail in later clinical trials. nih.goveuropa.eu

For this compound derivatives, computational tools can predict a range of crucial ADME parameters:

Absorption: Prediction of properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 models). This is often guided by empirical rules like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors/acceptors. globalhealthsciencegroup.com

Distribution: Estimating how a drug distributes throughout the body, including its volume of distribution (Vdss) and its ability to cross the blood-brain barrier (BBB). mdpi.com

Metabolism: Predicting which cytochrome P450 (CYP450) enzymes are likely to metabolize the compound. Inhibition of key enzymes like CYP2D6 or CYP3A4 can lead to harmful drug-drug interactions. globalhealthsciencegroup.com

Excretion: Forecasting the total clearance (CLtot) and half-life (T1/2) of the compound, which determine its dosing frequency. mdpi.com

A study of a furan-2-carboxamide derivative provided predictions for several of these key pharmacokinetic and drug-likeness properties. researchgate.net

Table 2: Predicted Pharmacokinetic and Drug-Likeness Properties for a Furan-2-Carboxamide Derivative

| Property | Predicted Value/Status | Significance |

|---|---|---|

| GI Absorption | High | Good absorption from the gastrointestinal tract. |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier. |

| CYP1A2 Inhibitor | No | Low risk of interaction with drugs metabolized by CYP1A2. |

| CYP2C19 Inhibitor | No | Low risk of interaction with drugs metabolized by CYP2C19. |

| CYP2C9 Inhibitor | No | Low risk of interaction with drugs metabolized by CYP2C9. |